5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde
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Overview
Description
5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an iodine atom at the 5th position, two methyl groups at the 1st and 4th positions, and an aldehyde group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with iodine and an oxidizing agent to introduce the iodine atom at the 5th position. The resulting intermediate is then subjected to formylation to introduce the aldehyde group at the 2nd position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde can undergo various chemical reactions including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 5-iodo-1,4-dimethyl-1H-imidazole-2-carboxylic acid.
Reduction: 5-iodo-1,4-dimethyl-1H-imidazole-2-methanol.
Substitution: 5-azido-1,4-dimethyl-1H-imidazole-2-carbaldehyde.
Scientific Research Applications
5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The presence of the iodine atom and the aldehyde group can facilitate interactions with specific molecular targets, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 1,4-dimethyl-1H-imidazole-2-carbaldehyde
- 5-bromo-1,4-dimethyl-1H-imidazole-2-carbaldehyde
- 5-chloro-1,4-dimethyl-1H-imidazole-2-carbaldehyde
Uniqueness
5-iodo-1,4-dimethyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The iodine atom can participate in halogen bonding, which is not possible with other halogens like bromine or chlorine. This can lead to unique properties and applications in various fields .
Properties
Molecular Formula |
C6H7IN2O |
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Molecular Weight |
250.04 g/mol |
IUPAC Name |
5-iodo-1,4-dimethylimidazole-2-carbaldehyde |
InChI |
InChI=1S/C6H7IN2O/c1-4-6(7)9(2)5(3-10)8-4/h3H,1-2H3 |
InChI Key |
OBZGZZIHEICMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C=O)C)I |
Origin of Product |
United States |
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